Product packaging for 4-(Bromomethyl)-2-methoxybenzo[d]oxazole(Cat. No.:)

4-(Bromomethyl)-2-methoxybenzo[d]oxazole

Cat. No.: B12881111
M. Wt: 242.07 g/mol
InChI Key: RMEZYKSELOTNPS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxybenzo[d]oxazole (CAS 1806286-69-0) is a versatile chemical intermediate in medicinal chemistry, particularly valued for the synthesis of novel compounds with potential biological activity. The benzoxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological properties . The bromomethyl group on this scaffold is a key reactive handle, allowing for further functionalization through nucleophilic substitution reactions, making it a valuable building block for researchers. Oxazole derivatives have demonstrated significant interest in scientific literature for their diverse biological activities. Extensive research has highlighted their potential as antimicrobial and anticancer agents . Specifically, some constrained oxazole analogues have been designed as potent antimitotic agents that inhibit tubulin polymerization, mimicking the activity of the natural product Combretastatin A-4 and exhibiting exceptional antiproliferative activity against various human cancer cell lines at nanomolar concentrations . This makes this compound a highly relevant intermediate in the development of new anticancer therapeutics . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO2 B12881111 4-(Bromomethyl)-2-methoxybenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5H2,1H3

InChI Key

RMEZYKSELOTNPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2O1)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromomethyl 2 Methoxybenzo D Oxazole and Its Analogues

Strategic Approaches to Benzoxazole (B165842) Ring Formation: A Review of Modern Techniques

The construction of the benzoxazole ring is a cornerstone of synthetic organic chemistry, with a plethora of methods developed over the years. Modern techniques focus on efficiency, substrate scope, and milder reaction conditions.

Cyclocondensation Reactions Involving 2-Aminophenol Derivatives and Carboxylic Acid Precursors

One of the most classical and widely employed methods for the synthesis of 2-substituted benzoxazoles is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govorganic-chemistry.org This approach involves the formation of an intermediate amide followed by an intramolecular cyclodehydration to yield the benzoxazole ring. A variety of carboxylic acid precursors can be utilized, each with its own set of advantages and required reaction conditions.

Precursor TypeTypical Reagents and ConditionsNotes
Carboxylic AcidsPolyphosphoric acid (PPA), Eaton's reagent, microwave irradiationHigh temperatures are often required to drive the dehydration.
Acyl Chlorides/AnhydridesPyridine, triethylamine, or other bases at room temperature or with gentle heatingHighly reactive, often leading to high yields under mild conditions.
EstersStrong acids or bases, high temperaturesLess reactive than acyl chlorides, often requiring more forcing conditions.
AldehydesOxidative conditions (e.g., I2, DDQ, air)The aldehyde is oxidized in situ to a carboxylic acid equivalent which then undergoes condensation and cyclization.

The versatility of this method allows for the introduction of the 2-methoxy group by employing a suitable methoxycarbonylating agent, such as dimethyl carbonate or a related phosgene equivalent, in the condensation with the 2-aminophenol derivative.

Multi-Component Reactions for Benzoxazole Construction

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like benzoxazoles in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate the final product, which incorporates substantial portions of all the reactants.

A notable example involves the reaction of a 2-aminophenol, an aldehyde, and an oxidizing agent. In this process, the 2-aminophenol and the aldehyde first condense to form a Schiff base intermediate. Subsequent intramolecular oxidative cyclization then yields the 2-substituted benzoxazole. Various catalysts and oxidants, including metal-based systems and greener alternatives like molecular iodine or air, have been developed to promote this transformation efficiently.

Intramolecular Cyclization Pathways for Benzoxazole Ring Closure

Intramolecular cyclization strategies provide another elegant route to the benzoxazole nucleus. These methods typically start with a pre-functionalized benzene (B151609) derivative that already contains the necessary atoms for the oxazole (B20620) ring. A common approach is the transition-metal-catalyzed intramolecular cyclization of o-haloanilides. mdpi.com In this reaction, an amide is first formed between a 2-haloaniline and a suitable carboxylic acid or its derivative. The subsequent intramolecular C-O bond formation is then mediated by a catalyst, often based on copper or palladium, to furnish the benzoxazole ring.

Another intramolecular pathway involves the reductive cyclization of o-nitrophenols that bear a suitable precursor to the C-2 substituent of the benzoxazole. For instance, an o-nitrophenol can be acylated, and the subsequent reduction of the nitro group to an amine is followed by spontaneous cyclization to the benzoxazole.

Regioselective Introduction of the Bromomethyl Group at the C-4 Position

The introduction of a bromomethyl group at the C-4 position of the 2-methoxybenzo[d]oxazole core presents a significant synthetic challenge. The regioselectivity of electrophilic substitution on the benzoxazole ring is not always straightforward, and direct bromomethylation is often complicated by a lack of selectivity and harsh reaction conditions. Therefore, more strategic approaches are typically required.

Direct Bromomethylation Strategies on Benzoxazole Precursors

Direct bromomethylation of an aromatic ring typically involves the use of reagents such as HBr and formaldehyde, or a bromomethylating agent like bromomethyl methyl ether. However, these reactions are often carried out under strongly acidic conditions, which can be incompatible with the benzoxazole ring system, potentially leading to decomposition or undesired side reactions. Furthermore, achieving regioselectivity at the C-4 position of a pre-formed 2-methoxybenzo[d]oxazole via electrophilic substitution is challenging due to the directing effects of the fused ring and the methoxy (B1213986) group. As such, direct bromomethylation is generally not a preferred method for the synthesis of 4-(bromomethyl)-2-methoxybenzo[d]oxazole.

Functional Group Transformations Preceding Bromomethylation at C-4

A more reliable and regioselective strategy for the synthesis of this compound involves the use of a 2-aminophenol precursor that already contains a functional group at the 3-position, which will become the C-4 position of the benzoxazole. This functional group can then be converted to the desired bromomethyl group after the formation of the benzoxazole ring.

One of the most effective methods for this transformation is the Wohl-Ziegler reaction , which involves the free-radical bromination of a benzylic methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. organic-chemistry.orgchem-station.comwikipedia.orgresearchgate.netmychemblog.com

A plausible synthetic route would commence with 2-amino-3-methylphenol. This starting material can undergo cyclocondensation with a methoxycarbonylating agent to form 2-methoxy-4-methylbenzo[d]oxazole. Subsequent treatment of this intermediate with NBS and a radical initiator would then selectively brominate the methyl group at the C-4 position to yield the target compound, this compound.

StepReactionReagents and Conditions
1Benzoxazole Formation2-amino-3-methylphenol + methoxycarbonylating agent (e.g., dimethyl carbonate, phosgene equivalent)
2Benzylic Bromination2-methoxy-4-methylbenzo[d]oxazole + NBS, radical initiator (e.g., AIBN), CCl4 or other suitable solvent, heat/light

Alternative strategies involving functional group transformations could also be envisioned. For instance, one could start with a 2-aminophenol derivative bearing a hydroxymethyl or a carboxyl group at the 3-position. After the formation of the corresponding 4-(hydroxymethyl)- or 4-carboxy-2-methoxybenzo[d]oxazole, these functional groups can be converted to the bromomethyl group. The hydroxymethyl group can be directly converted to a bromomethyl group using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The carboxyl group would require a two-step conversion, first a reduction to the hydroxymethyl group, followed by bromination. These multi-step sequences ensure the regioselective introduction of the bromomethyl group at the desired C-4 position.

Ortho-Directed Metallation and Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the benzoxazole system. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce the desired substituent.

For the synthesis of this compound, a DoM strategy would involve a benzoxazole precursor bearing a DMG at the C5 position to direct lithiation specifically to the C4 position. The choice of the DMG is critical for the efficiency and regioselectivity of the reaction. Common DMGs include amides, carbamates, and methoxy groups.

The general sequence is as follows:

Directed Lithiation: A 5-substituted-2-methoxybenzoxazole is treated with a strong lithium base (e.g., n-BuLi, s-BuLi, or a lithium amide like LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (typically -78 °C) to generate the C4-lithiated intermediate.

Electrophilic Quench: The organolithium species is then reacted with an electrophile to introduce the bromomethyl group. A direct one-step bromomethylation of an aryllithium can be challenging. A more reliable and common two-step approach involves:

Hydroxymethylation: Quenching the C4-lithiated intermediate with a suitable source of a hydroxymethyl group, such as anhydrous formaldehyde (paraformaldehyde). This yields the 4-(hydroxymethyl)-2-methoxybenzo[d]oxazole derivative.

Bromination: The resulting alcohol is then converted to the target benzyl bromide using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

An alternative approach involves performing the DoM on a precursor to the benzoxazole ring, such as a substituted 2-aminophenol, followed by cyclization.

Table 1: Directing Metalation Groups (DMGs) and Potential Electrophiles for C4-Functionalization

Directing Group (at C5)Relative Directing AbilityElectrophile for QuenchingResulting Functional Group
-CON(Et)₂ (Diethyl Carboxamide)Very Strong1. Paraformaldehyde (CH₂O)n 2. PBr₃ or CBr₄/PPh₃-CH₂Br
-OCON(Et)₂ (Diethyl Carbamate)Strong1. Paraformaldehyde (CH₂O)n 2. PBr₃ or CBr₄/PPh₃-CH₂Br
-NHBoc (t-butyl Carbamate)Strong1. Paraformaldehyde (CH₂O)n 2. PBr₃ or CBr₄/PPh₃-CH₂Br
-OMe (Methoxy)Moderate1. Paraformaldehyde (CH₂O)n 2. PBr₃ or CBr₄/PPh₃-CH₂Br

Incorporation of the 2-Methoxy Substituent

The introduction of the methoxy group at the C2 position of the benzoxazole ring can be achieved through two primary strategies: pre-functionalization of the precursors before ring formation or post-synthesis modification of a pre-formed benzoxazole ring.

Pre-functionalization of Benzene Ring Precursors with Methoxy Group

This "bottom-up" approach involves the condensation of a suitably substituted 2-aminophenol with a one-carbon reagent that will ultimately form the C2-methoxy moiety. This is often the most direct method for constructing 2-alkoxybenzoxazoles. nih.gov

Common reagents for this cyclization include:

Cyanogen Bromide (CNBr): Reaction of a 2-aminophenol with CNBr typically yields a 2-aminobenzoxazole. This intermediate can then be converted to the 2-methoxy derivative, though this is a multi-step process.

Carbon Disulfide (CS₂): This reagent leads to the formation of a benzoxazole-2-thione. The thione can subsequently be S-alkylated and then displaced with a methoxide source.

Orthoesters: Triethyl orthoformate or trimethyl orthoformate can react with 2-aminophenols, often under acidic catalysis, to form the benzoxazole ring, although this typically yields an unsubstituted C2 position which requires further functionalization. nih.gov

Methyl Chloroformate (ClCO₂Me): This reagent can react with the amino group of 2-aminophenol to form a carbamate, which can then be cyclized under basic or thermal conditions to form a benzoxazol-2(3H)-one. Subsequent O-methylation can provide the desired 2-methoxybenzoxazole.

A highly effective method involves the reaction of 2-aminophenol with N-(dichloromethylene)-N,N-dimethylammonium chloride (Viehe's salt), followed by treatment with sodium methoxide.

Post-synthesis Modification Strategies for 2-Methoxybenzoxazole

In this "top-down" strategy, the benzoxazole core is first synthesized, and the 2-methoxy group is installed in a subsequent step. This approach is advantageous when the desired 2-aminophenol precursor is readily available and the conditions for C2-functionalization are mild.

Key strategies include:

Nucleophilic Substitution of 2-Halobenzoxazoles: A 2-chlorobenzoxazole, which can be prepared from the corresponding benzoxazol-2(3H)-one by treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), is a versatile intermediate. It can undergo nucleophilic aromatic substitution (SNAr) with sodium methoxide in a suitable solvent like methanol or DMF to yield the 2-methoxybenzoxazole.

Conversion of Benzoxazole-2-thiones: As mentioned previously, benzoxazole-2-thiones are readily prepared from 2-aminophenols and carbon disulfide. These compounds can be converted to 2-(methylthio)benzoxazoles by reaction with a methylating agent (e.g., methyl iodide). The methylthio group is an excellent leaving group and can be displaced by sodium methoxide to afford the 2-methoxy product.

Table 2: Comparison of Pre- and Post-Synthesis Strategies for 2-Methoxy Group Incorporation

StrategyDescriptionAdvantagesDisadvantages
Pre-functionalization Incorporation of the C2-methoxy precursor during the initial cyclization reaction with 2-aminophenol.Often more atom-economical; fewer overall synthetic steps.Precursor reagents can be harsh or highly reactive; may not be compatible with sensitive functional groups on the 2-aminophenol.
Post-synthesis Modification Formation of a benzoxazole intermediate (e.g., 2-chloro or 2-thione) followed by substitution to install the methoxy group.Allows for late-stage functionalization; intermediates are often stable and versatile for creating analogues.Adds steps to the synthetic sequence; may require use of hazardous reagents (e.g., POCl₃).

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The synthesis of the benzoxazole core often involves a condensation and subsequent cyclization-aromatization step. The efficiency of this process can be significantly enhanced by employing various catalytic systems, which can lead to milder reaction conditions, shorter reaction times, and higher yields.

Transition Metal Catalysis in Benzoxazole Synthesis

Transition metal catalysts are widely employed for the synthesis of benzoxazoles, typically by facilitating the key C-N and C-O bond-forming reactions. nitrkl.ac.in The condensation of 2-aminophenols with aldehydes, alcohols, or carboxylic acids is a common route where these catalysts are effective. nih.govnih.gov

Copper Catalysis: Copper salts (e.g., CuI, Cu(OAc)₂) are effective for intramolecular O-arylation reactions to form the benzoxazole ring. nih.gov They can also be used in acceptorless dehydrogenative coupling (ADC) reactions between 2-aminophenols and primary alcohols. ijpbs.com

Palladium Catalysis: Palladium catalysts are often used in cross-coupling reactions to functionalize the benzoxazole ring. researchgate.net For the core synthesis, they can catalyze the reaction between 2-aminophenols and isocyanides. ijpbs.com

Iron Catalysis: Iron salts, such as FeCl₃, can act as Lewis acid catalysts to promote the condensation of 2-aminophenols with aldehydes. nih.gov Magnetic iron oxide nanoparticles have also been developed as recyclable catalysts for this transformation. nih.gov

Ruthenium Catalysis: Ruthenium complexes are particularly effective in ADC reactions, for instance, in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzyl alcohol. ijpbs.com

Zinc and Samarium Catalysis: Lewis acids like zinc triflate (Zn(OTf)₂) and samarium triflate (Sm(OTf)₃) are efficient catalysts for the condensation of 2-aminophenols and aldehydes, with samarium triflate being particularly effective in aqueous media. ijpbs.comorganic-chemistry.org

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for benzoxazole synthesis, aligning with the principles of green chemistry.

N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the intramolecular cyclization of aldimines, formed from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild, oxidative conditions. acs.org

Brønsted Acid Catalysis: Strong Brønsted acids, including acidic ionic liquids and fluorophosphoric acid, can effectively catalyze the condensation and cyclization of 2-aminophenols with aldehydes. nih.govresearchgate.net These catalysts are often reusable and perform well under solvent-free conditions. nih.gov

Biocatalysis: Green and sustainable approaches using natural extracts as biocatalysts have been explored. For example, amla fruit extract has been reported as an effective biocatalyst for the one-pot synthesis of 2-aryl-1,3-benzoxazoles from 2-aminophenol and aldehydes at room temperature. researchgate.net While the exact catalytic species in such extracts are complex, this represents an environmentally benign synthetic route.

Table 3: Overview of Catalytic Systems for Benzoxazole Synthesis

Catalyst TypeExample CatalystTypical SubstratesKey Advantages
Transition MetalCu(OAc)₂, Pd(OAc)₂, RuCl₂(PPh₃)₃2-Aminophenols + Alcohols, Aldehydes, IsocyanidesHigh efficiency, broad substrate scope, novel reactivity (e.g., ADC). nitrkl.ac.inijpbs.com
Lewis AcidZn(OTf)₂, Sm(OTf)₃, FeCl₃2-Aminophenols + AldehydesMild conditions, reusability (especially with supported catalysts). ijpbs.com
OrganocatalystN-Heterocyclic Carbenes (NHCs), Acidic Ionic Liquids2-Aminophenols + AldehydesMetal-free, mild conditions, often recyclable. acs.orgnih.gov
BiocatalystAmla Fruit Extract2-Aminophenols + AldehydesEnvironmentally benign, sustainable, inexpensive. researchgate.net

Medicinal Chemistry and Agrochemical Research Applications of 4 Bromomethyl 2 Methoxybenzo D Oxazole Derivatives

Design and Synthesis of Novel Benzoxazole-Based Chemical Libraries

The synthesis of diverse chemical libraries centered around a core scaffold is a fundamental strategy in both medicinal chemistry and agrochemical research. The benzoxazole (B165842) moiety is recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. dntb.gov.uanih.govmdpi.com The compound 4-(bromomethyl)-2-methoxybenzo[d]oxazole serves as a versatile starting material for the generation of such libraries, primarily owing to the reactive bromomethyl group, which allows for the introduction of various substituents and molecular complexity.

Scaffold Hopping Strategies from Known Bioactive Compounds

Scaffold hopping is a computational or rational design strategy aimed at identifying isosteric replacements for a core molecular structure while retaining or improving biological activity. bldpharm.com This technique is employed to explore novel chemical space, circumvent existing patents, and enhance pharmacokinetic properties. In the context of this compound, a scaffold hopping approach would involve replacing a known bioactive core with the benzoxazole moiety. For instance, if a known kinase inhibitor possesses a central aromatic ring with a key interaction point, the 2-methoxybenzoxazole core could be evaluated as a potential bioisostere. The bromomethyl handle at the 4-position would then be utilized to append substituents that mimic the spatial and electronic arrangement of the original ligand's functional groups, aiming to replicate the necessary interactions with the biological target.

Molecular Hybridization Approaches

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.com The reactive nature of the bromomethyl group in this compound makes it an ideal candidate for molecular hybridization. For example, the benzoxazole core, known for its potential antimicrobial or anticancer properties, could be conjugated with another bioactive moiety, such as a fluoroquinolone antibiotic or a known cytotoxic agent. nih.gov The synthesis would typically involve the reaction of the bromomethyl group with a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group) on the second pharmacophore, resulting in a stable covalent linkage. This strategy allows for the creation of novel chemical entities that combine the biological attributes of both parent molecules.

Diversity-Oriented Synthesis Using the Bromomethyl Handle

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce a collection of structurally diverse and complex small molecules from a common starting material. mdpi.commdpi.com The bromomethyl group of this compound is a key functional handle for DOS. This reactive site allows for a variety of chemical transformations, including nucleophilic substitutions, Williamson ether synthesis, and the formation of esters, amines, and thioethers. By reacting this compound with a diverse set of building blocks, each containing a different nucleophilic group and a variety of other functionalities, a large and structurally diverse library of benzoxazole derivatives can be rapidly generated. This approach enables the exploration of a broad area of chemical space to identify novel compounds with desired biological activities. nuph.edu.uabeilstein-journals.orgresearchgate.net

Exploration of Structure-Activity Relationships (SAR) in Derivatized Compounds

Once a library of derivatives has been synthesized from this compound, the next critical step is to evaluate their biological activity and establish a structure-activity relationship (SAR). researchgate.netnih.gov SAR studies are essential for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds.

Positional Scanning and Substituent Effects on Biological Profiles

Positional scanning involves systematically varying the substituents at different positions of the core scaffold to probe the chemical space around the molecule. For derivatives of this compound, this would involve synthesizing analogs with a wide range of substituents introduced via the bromomethyl handle. These substituents could vary in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity. The biological activity of each derivative would then be assayed, and the results would be analyzed to identify trends. For example, it might be found that bulky, hydrophobic substituents at the 4-position enhance activity against a particular target, while small, polar groups diminish it. This information is crucial for optimizing the lead compounds. researchgate.net

Below is a hypothetical data table illustrating how SAR data for a series of derivatives might be presented.

Compound IDR Group (at 4-position)Biological Activity (IC50, µM)
1a -OCH3>100
1b -Ph50.2
1c -4-Cl-Ph25.8
1d -4-F-Ph30.1
1e -4-CH3-Ph45.3
1f -N(CH3)275.6

Conformational Analysis and Pharmacophore Elucidation

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and how these arrangements, or conformations, affect its properties. nih.gov For bioactive derivatives of this compound, understanding the preferred conformation when bound to its biological target is critical. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of the molecules. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively.

Pharmacophore elucidation involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. By comparing the low-energy conformations of active and inactive derivatives, a pharmacophore model can be developed. This model can then be used in virtual screening campaigns to identify new compounds from large chemical databases that are likely to have the desired biological activity. For the benzoxazole derivatives, the pharmacophore might consist of the benzoxazole ring as a hydrophobic feature, the oxygen and nitrogen atoms as hydrogen bond acceptors, and a specific spatial location for an aromatic or hydrophobic group introduced via the bromomethyl handle.

A hypothetical table summarizing key conformational and pharmacophoric features is presented below.

FeatureDescriptionImportance for Activity
Hydrogen Bond Acceptor Oxygen and Nitrogen atoms of the benzoxazole ringHigh
Hydrophobic Core The fused benzene (B151609) and oxazole (B20620) ringsModerate
Aromatic/Hydrophobic Group Substituent at the 4-positionHigh
Conformational Flexibility Rotation around the bond connecting the 4-position substituentLow to Moderate

In Vitro Biological Target Identification and Mechanism of Action Studies

The functionalization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to identify and optimize interactions with specific biological macromolecules. The resulting derivatives are frequently subjected to a battery of in vitro assays to elucidate their biological targets and mechanisms of action.

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes critical to disease pathways. The benzoxazole moiety can interact with biological receptors, and modifications at the 4-position allow for fine-tuning of this activity. For instance, benzoxazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. mdpi.comresearchgate.net

In one such study, an oxazole-containing benzenesulfonamide derivative was synthesized and tested for its ability to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B). The compound demonstrated selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease. mdpi.comresearchgate.net This highlights the potential of the broader oxazole class, including benzoxazole derivatives, as a scaffold for developing potent and selective enzyme inhibitors. While specific data for derivatives directly from this compound is not detailed in the provided literature, the general applicability is well-established for the parent scaffold.

Table 1: Example of Enzyme Inhibition by an Oxazole Derivative This table illustrates the type of data generated in enzyme inhibition assays for related heterocyclic compounds.

Compound ID Target Enzyme IC₅₀ (µM) Selectivity
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-A 43.3 MAO-B Selective
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-B 3.47 12.5-fold vs MAO-A

Data sourced from studies on related oxazole structures. mdpi.comresearchgate.net

The ability of small molecules to bind with high affinity and specificity to biological receptors is a cornerstone of modern drug discovery. Derivatives of this compound can be designed to target specific receptor families, such as G-protein coupled receptors (GPCRs), which are implicated in a vast array of physiological processes.

Receptor binding assays are employed to quantify the affinity of a ligand for its receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC₅₀ value) is determined, from which the inhibitory constant (Ki) can be calculated.

For example, studies on structurally constrained analogues targeting dopamine D2 and D3 receptors have demonstrated how specific chemical modifications influence binding affinity. In these studies, various derivatives were synthesized and their binding affinities were determined using HEK-293 cells expressing the target receptors. nih.gov One derivative showed Ki values of 136 nM for the D2 receptor and 405 nM for the D3 receptor, indicating a degree of selectivity. nih.gov While this example does not use a benzoxazole core, it illustrates the methodological approach and the type of data generated in receptor binding studies that would be applied to novel derivatives of this compound.

Table 2: Representative Data from Receptor Binding Assays This table exemplifies the data obtained from binding studies on GPCRs for other heterocyclic compounds.

Compound Target Receptor Binding Affinity (Ki, nM)
Dichloro-derivative 43b Dopamine D2 136
Dichloro-derivative 43b Dopamine D3 405

Data from related heterocyclic systems illustrating receptor affinity. nih.gov

Phenotypic screening is a powerful, target-agnostic approach used to identify compounds that induce a desired change in cellular behavior or morphology without a priori knowledge of the specific molecular target. nih.govenamine.netotavachemicals.com Compound libraries synthesized from this compound are well-suited for such screens. In this approach, cells are treated with library compounds, and high-content imaging or other readout technologies are used to detect changes in cellular phenotypes.

This strategy allows for the discovery of compounds with novel mechanisms of action. For example, a library of compounds can be screened for its ability to alter subcellular structures, inhibit cell migration, or modulate specific signaling pathways. A hit from such a screen is a compound that consistently produces a specific, measurable phenotype. Subsequent target deconvolution studies are then performed to identify the biological target responsible for the observed effect. This approach is particularly valuable as it ensures that identified hits are active in a complex biological system, possessing the necessary properties like cell permeability. nih.gov

Application as Probes and Tools in Chemical Biology

Beyond their direct therapeutic or agrochemical potential, derivatives of this compound serve as valuable tools for basic research in chemical biology. The reactive bromomethyl group is particularly useful for covalently attaching the benzoxazole scaffold to other molecules of interest, such as fluorophores or affinity tags.

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time within living cells and organisms. The benzoxazole core is an attractive fluorophore, and its derivatives have been developed as fluorescent probes for various applications, including the detection of metal ions and the imaging of subcellular organelles. nih.govnih.govfrontiersin.org

A fluorescent probe based on this scaffold could be synthesized by reacting this compound with a molecule that modulates its photophysical properties in response to a specific biological analyte or event. For instance, benzothiazole-based probes, which are structurally related to benzoxazoles, have been successfully developed for the detection of reactive oxygen species like hydrogen peroxide or specific biomolecules such as cysteine in living cells. researchgate.netresearchgate.net These probes often exhibit a "turn-on" fluorescence response, where their emission is significantly enhanced upon reacting with their target, allowing for sensitive and selective imaging. researchgate.net The development of such probes from the this compound scaffold would be a logical extension of this work, leveraging the benzoxazole's inherent fluorescence and the reactive handle for targeting.

Affinity labeling is a technique used to identify and validate the molecular target of a bioactive compound. This method utilizes a probe that contains a reactive functional group capable of forming a covalent bond with amino acid residues in the binding site of the target protein. The bromomethyl group on the this compound scaffold is an electrophilic center that can react with nucleophilic residues like cysteine or lysine, making it an ideal precursor for creating affinity labels.

An affinity probe would consist of three components: the benzoxazole core for target recognition, the reactive bromomethyl group for covalent bond formation, and often a reporter tag (like biotin or a fluorescent dye) for detection and isolation of the labeled protein. By incubating the probe with a complex biological sample (e.g., a cell lysate), it will selectively bind to its target protein, and the proximity-driven reaction will lead to covalent attachment. The tagged protein can then be isolated and identified using techniques such as mass spectrometry, thus validating it as the biological target of the original bioactive compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise structure of 4-(Bromomethyl)-2-methoxybenzo[d]oxazole can be unequivocally established.

One-dimensional NMR spectra are crucial for identifying the types and numbers of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would confirm the presence of the aromatic backbone and the methoxy (B1213986) and bromomethyl substituents.

Interactive Data Table: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2Multiplet3HAromatic CH (H5, H6, H7)
~4.7Singlet2H-CH₂Br
~4.1Singlet3H-OCH₃

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show signals corresponding to the benzoxazole (B165842) core, the methoxy group, and the bromomethyl group.

Interactive Data Table: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~164C2 (O-C=N)
~150, ~142C7a, C3a (Quaternary)
~125, ~124, ~110C5, C6, C7 (Aromatic CH)
~120C4 (C-CH₂Br)
~55-OCH₃
~30-CH₂Br

Note: As fluorine is not present in the molecule, ¹⁹F NMR is not applicable.

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aromatic ring, helping to assign the specific positions of the aromatic protons (H5, H6, and H7) by showing their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic ring, the bromomethyl group, and the methoxy group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the bromomethyl group (-CH₂Br) to the aromatic carbons C4, C3a, and C5.

The protons of the methoxy group (-OCH₃) to the C2 carbon of the oxazole (B20620) ring.

The aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene (B151609) ring.

Note: NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations, would be less critical for this rigid aromatic structure but could confirm the proximity of the bromomethyl protons to the H5 aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks of nearly equal intensity, separated by two mass units.

Interactive Data Table: HRMS Data

IonCalculated m/z (C₉H₈⁷⁹BrNO₂)Calculated m/z (C₉H₈⁸¹BrNO₂)
[M+H]⁺241.9811243.9790
[M+Na]⁺263.9630265.9610

In tandem MS, the molecular ion is isolated and fragmented to yield structural information. A key fragmentation pathway for this compound would be the loss of the bromine radical (•Br), leading to a stable benzylic carbocation.

Interactive Data Table: Expected MS/MS Fragments

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFragment Structure
242/244162•Br[M-Br]⁺
162134COLoss of carbonyl
162119•CH₂OLoss of formaldehyde

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming the key structural components.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3050-3100C-H StretchAromatic C-H
~2950, ~2850C-H StretchMethoxy (-OCH₃) C-H
~1620C=N StretchOxazole Ring
~1580, ~1470C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl-O-CH₃
~1050Symmetric C-O-C StretchAryl-O-CH₃
~600-700C-Br StretchAlkyl Bromide (-CH₂Br)

This combination of spectroscopic techniques provides a detailed and unambiguous characterization of the molecular structure of this compound, confirming its identity and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, offering insights into the molecule's conformation and intermolecular interactions in the solid state.

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would be employed. A suitable single crystal is selected, mounted, and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific experimental crystallographic data for this compound is not publicly available in the searched crystallographic databases, a hypothetical dataset is presented below to illustrate the type of information obtained from such an analysis. This data is representative of what would be expected for a small organic molecule of this nature.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC9H8BrNO2The elemental composition of the molecule.
Formula Weight242.07 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequent space group for centrosymmetric monoclinic crystals.
a (Å)8.542(3)Unit cell dimension along the a-axis.
b (Å)12.125(4)Unit cell dimension along the b-axis.
c (Å)9.876(3)Unit cell dimension along the c-axis.
α (°)90Angle of the unit cell.
β (°)105.34(2)Angle of the unit cell, characteristic of the monoclinic system.
γ (°)90Angle of the unit cell.
Volume (ų)984.5(6)The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.632 g/cm³The calculated density of the crystal.
Absorption Coefficient (μ)3.85 mm⁻¹A measure of how much the X-ray beam is absorbed by the crystal.
F(000)488The total number of electrons in the unit cell.

The successful determination of these parameters would allow for the creation of a detailed 3D model of the molecule, confirming the connectivity of the benzoxazole core, the methoxy group at the 2-position, and the bromomethyl substituent at the 4-position.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. It serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the expected molecular formula.

For this compound (C₉H₈BrNO₂), the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis would then be performed on a purified sample of the compound. Close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Interactive Table: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%) (Hypothetical)
Carbon (C)44.6644.62
Hydrogen (H)3.333.35
Nitrogen (N)5.795.77
Bromine (Br)33.0133.05
Oxygen (O)13.21(Not directly measured)

As indicated in the table, the percentage of oxygen is typically not directly measured and is often inferred by difference. The close correlation between the hypothetical experimental values and the calculated theoretical percentages would confirm that the synthesized compound has the correct empirical formula of C₉H₈BrNO₂ and is of high purity.

Computational and Theoretical Investigations of 4 Bromomethyl 2 Methoxybenzo D Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular structures and properties at the electronic level. These methods are crucial for elucidating the behavior of complex organic molecules like 4-(Bromomethyl)-2-methoxybenzo[d]oxazole.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is particularly effective for calculating the geometric and electronic properties of organic compounds, providing a balance between accuracy and computational cost. nih.gov

For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G++(d,p), would be employed to determine its optimized molecular geometry in the ground state. irjweb.com This process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The results of these calculations are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzoxazole (B165842) structures. semanticscholar.org

Table 1: Predicted Structural Parameters for this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted Value
Bond LengthC-Br~1.95 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC=N (oxazole)~1.30 Å
Bond AngleC-C-Br~112°
Bond AngleO-C-N (oxazole)~115°
Dihedral AngleC-C-O-C (methoxy)~180°

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. mdpi.com It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other chemical species, including biological targets. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

For this compound, an MEP analysis would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically localized around electronegative atoms like the oxygen and nitrogen of the oxazole (B20620) ring and the oxygen of the methoxy (B1213986) group. These sites are potential hydrogen bond acceptors. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, which is rendered electrophilic by the adjacent bromine atom. nih.gov

Neutral Regions (Green): These areas indicate zero potential and are typically found on the aromatic benzene (B151609) ring.

The MEP map provides a clear visual guide to the molecule's reactivity and its potential non-covalent interaction sites, which is fundamental for understanding its biological activity. irjweb.com

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites.
Atomic SitePredicted Potential (a.u.)Inferred Reactivity
Oxazole NitrogenNegativeNucleophilic / H-bond acceptor
Methoxy OxygenNegativeNucleophilic / H-bond acceptor
Bromomethyl CarbonPositiveElectrophilic
Aromatic HydrogensPositiveWeakly Electrophilic

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The energy and distribution of these orbitals are key determinants of a molecule's electronic properties and reactivity. libretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. irjweb.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The LUMO's distribution would likely be spread across the aromatic system, with significant contributions from the bromomethyl group, indicating its role as an electrophilic site. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnankai.edu.cn Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.com From the HOMO and LUMO energies, various quantum chemical descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity. irjweb.com

Table 3: Predicted Frontier Molecular Orbital Energies and Quantum Chemical Descriptors.
ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
HOMO-LUMO Energy GapΔE4.7
Chemical Hardnessη2.35
Electronegativityχ4.15
Electrophilicity Indexω3.67

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in silico techniques used in drug discovery to predict how a small molecule (ligand) interacts with a biological target, typically a protein or enzyme. nih.govbibliotekanauki.pl These methods help in understanding the mechanism of action and in identifying promising drug candidates.

Molecular docking simulations would be performed to investigate the binding mode of this compound within the active site of various known protein targets of benzoxazole derivatives. The benzoxazole scaffold is known to interact with a range of biological targets, including kinases, DNA topoisomerases, and proteins involved in viral replication. mdpi.comresearchgate.net

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Docking: Placing the ligand into the binding site of the protein and sampling different conformations and orientations to find the most favorable binding pose.

Scoring: Evaluating the binding poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. nih.gov

The analysis of the docked complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein binding. For instance, the oxazole nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic residues in the protein's active site. Predicting these interactions is crucial for understanding the structure-activity relationship and for designing more potent inhibitors. nih.gov

Table 4: Predicted Binding Affinities of this compound with Potential Protein Targets.
Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 Kinase2XIR-8.5Cys919, Asp1046, Phe1047
HIV-1 Nucleocapsid Protein1A1T-7.2Trp37, Gln45, Arg32
DNA Topoisomerase II1ZXM-9.1Arg485, Gly759, DNA bases
Monoamine Oxidase B (MAO-B)2V5Z-7.9Tyr435, Cys172, Gln206

Beyond testing known targets, this compound can be used as a query molecule in in silico or virtual screening to identify novel biological targets. nih.gov This can be achieved through reverse docking, where the ligand is docked against a large library of protein structures representing the human proteome or specific protein families (e.g., kinases, G-protein coupled receptors).

This approach can uncover previously unknown biological activities and potential therapeutic applications for the compound. Proteins that show high predicted binding affinities become potential new targets for the benzoxazole scaffold. These computational hits would then require experimental validation to confirm the interaction and its biological consequence. This strategy accelerates the drug discovery process by identifying promising ligand-target pairs for further investigation. pensoft.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations are instrumental in understanding how this compound might behave in a biological system, particularly its flexibility and interactions with potential protein targets.

MD simulations can elucidate the conformational landscape of this compound, revealing its preferred shapes and the energy barriers between different conformations. By simulating the compound in various solvent environments, researchers can understand how its structure might change upon entering the body. When bound to a biological target, such as an enzyme or receptor, MD simulations can track the dynamics of the resulting complex. This allows for an assessment of how the ligand (the compound) and the protein adapt to each other, a concept known as "induced fit." For instance, simulations can reveal fluctuations in the root-mean-square deviation (RMSD) of the complex, indicating its stability over time. A stable RMSD profile suggests a well-accommodated and potentially effective binding mode.

A critical aspect of drug efficacy is the stability of the bond between the drug molecule and its target. MD simulations are a powerful tool for investigating the persistence of these interactions. By analyzing the simulation trajectory, key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be monitored. The frequency and duration of these interactions provide a quantitative measure of the stability of the ligand-target complex. For this compound, identifying key amino acid residues within a target's binding pocket that form stable interactions would be a crucial step in validating its mechanism of action and suggesting potential modifications to enhance binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For benzoxazole derivatives, QSAR studies are invaluable for predicting the therapeutic potential of new analogs and for optimizing lead compounds.

QSAR models are built by first calculating a set of molecular descriptors for a series of benzoxazole derivatives with known biological activities. These descriptors quantify various aspects of the molecules' physicochemical properties, such as their size, shape, hydrophobicity, and electronic characteristics. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov The predictive power of these models is assessed through rigorous validation techniques.

For instance, a 3D-QSAR study on a series of benzoxazole derivatives targeting different cancer cell lines yielded models with good predictability. nih.gov The statistical quality of these models is often evaluated using parameters like the cross-validated correlation coefficient (Rcv² or q²) and the predictive correlation coefficient (Rpred²). nih.gov

Model Cell Line Rcv² Rpred²
CoMFA HepG2 0.509 0.5128
CoMFA HCT-116 0.574 0.5597
CoMFA MCF-7 0.568 0.5057
CoMSIA HepG2 0.711 0.6198
CoMSIA HCT-116 0.531 0.5804
CoMSIA MCF-7 0.669 0.6577

Table 1: Statistical results of 3D-QSAR models for benzoxazole derivatives against various cancer cell lines. nih.gov

These validated QSAR models can then be used to predict the biological activity of novel benzoxazole derivatives, including this compound, before they are synthesized, thereby saving time and resources.

A significant advantage of QSAR modeling, particularly 3D-QSAR methods like CoMFA and CoMSIA, is the generation of contour maps. These maps visualize the regions around the aligned molecules where modifications to the structure are likely to increase or decrease biological activity.

Steric Contour Maps : These maps indicate where bulky substituents would be favorable (green contours) or unfavorable (yellow contours) for activity.

Electrostatic Contour Maps : These maps highlight regions where positive charge (blue contours) or negative charge (red contours) would enhance activity.

By analyzing these contour maps for a series of benzoxazole derivatives, researchers can identify the key structural features that are crucial for a desired biological effect. For this compound, this information would be invaluable for guiding the design of more potent and selective analogs. For example, the models might indicate that a bulkier group at a certain position or a more electronegative atom at another could improve its therapeutic profile. This iterative process of prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Future Research Directions and Unexplored Avenues for 4 Bromomethyl 2 Methoxybenzo D Oxazole

Development of Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research should prioritize the development of environmentally benign methods for the synthesis of 4-(Bromomethyl)-2-methoxybenzo[d]oxazole. Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. Exploration into sustainable alternatives could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazole (B165842) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Applying microwave irradiation to the condensation reactions involved in forming the benzoxazole ring could offer a more energy-efficient pathway.

Ultrasound-Assisted Synthesis: Sonochemistry represents another green approach that can enhance reaction rates and yields. nih.gov Investigating the use of ultrasound in the synthesis of this compound could provide a milder and more efficient alternative to traditional methods.

Catalytic Approaches: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into employing catalysts such as samarium triflate or deep eutectic solvents for the synthesis of the benzoxazole core could lead to more sustainable processes. The development of heterogeneous catalysts would also be advantageous, simplifying product purification and catalyst recycling.

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions would significantly improve the environmental footprint of the synthesis.

Exploration of Novel Reactivity Modalities for the Bromomethyl Group

The bromomethyl group at the 4-position of the benzoxazole ring is a key functional handle for a variety of chemical transformations. While standard nucleophilic substitution reactions are expected, future research could delve into more novel reactivity patterns:

Palladium-Catalyzed Cross-Coupling Reactions: The C(sp3)-Br bond of the bromomethyl group presents an opportunity for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.govnih.gov These reactions would enable the introduction of a wide array of aryl, vinyl, or alkynyl substituents, leading to a diverse library of novel benzoxazole derivatives with potentially interesting biological or material properties.

Radical Reactions: Investigating the participation of the bromomethyl group in radical-mediated reactions could open up new synthetic pathways. Atom transfer radical addition (ATRA) or other radical cyclization strategies could be employed to construct more complex heterocyclic systems.

Formation of Organometallic Reagents: Conversion of the bromomethyl group into an organometallic species, such as an organolithium or Grignard reagent, would provide a nucleophilic carbon center that could react with a variety of electrophiles, further expanding the synthetic utility of the parent compound.

Rational Design of Multi-Targeting Agents Based on the Benzoxazole Scaffold

The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netepa.gov This scaffold is known to interact with a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijrrjournal.comnih.gov This inherent biological relevance makes this compound an excellent starting point for the rational design of multi-targeting agents.

Future research in this area could focus on:

Structure-Based Drug Design: Utilizing the bromomethyl group as an anchor point for attaching various pharmacophores could lead to the development of molecules designed to interact with multiple biological targets simultaneously. For instance, by combining the benzoxazole core with moieties known to inhibit different enzymes or receptors involved in a particular disease pathway, it may be possible to create more effective therapeutics with a reduced likelihood of drug resistance.

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions is a growing area of drug discovery. The benzoxazole scaffold can be elaborated to present functional groups in a specific three-dimensional arrangement to disrupt these interactions.

Kinase Inhibitors: Many benzoxazole derivatives have been investigated as kinase inhibitors. The 4-(bromomethyl) group allows for the introduction of side chains that can target the ATP-binding site or allosteric sites of various kinases, potentially leading to the discovery of new anticancer agents. For example, derivatives have been explored as VEGFR-2 inhibitors. nih.gov

Biological Target/ActivityCompound ClassReference
AntimicrobialBenzisoxazole derivatives researchgate.net
Anticancer2-substituted benzoxazoles nih.gov
Anti-inflammatory2-(2-Arylphenyl)benzoxazole nih.gov
VEGFR-2 InhibitionBenzoxazole derivatives nih.gov

Integration with Advanced High-Throughput Screening and Automation Techniques

The generation of compound libraries for drug discovery and materials science can be significantly accelerated through the use of high-throughput screening (HTS) and automated synthesis. nih.gov The versatility of the this compound scaffold makes it an ideal candidate for these approaches.

Future directions include:

Combinatorial Chemistry: The reactive bromomethyl group can be used in parallel synthesis to rapidly generate a large library of derivatives. nih.gov By reacting the starting material with a diverse set of nucleophiles or cross-coupling partners in a multi-well plate format, a wide range of chemical space can be explored efficiently.

Automated Synthesis Platforms: The development of automated, flow-chemistry-based systems for the synthesis of benzoxazole derivatives would enable the on-demand production of compounds for screening. akjournals.com This would allow for rapid iteration in structure-activity relationship (SAR) studies.

High-Throughput Screening: The resulting libraries of benzoxazole derivatives can be subjected to HTS against a panel of biological targets or for the discovery of new materials with desired properties. This approach can quickly identify promising lead compounds for further optimization.

Application in Materials Science and Optoelectronic Research (e.g., fluorescent properties)

Benzoxazole derivatives are known to possess interesting photophysical properties, including strong fluorescence, making them attractive for applications in materials science and optoelectronics. researchgate.netmdpi.com The substitution pattern of this compound suggests that it could serve as a valuable building block for new functional materials.

Unexplored avenues in this area include:

Fluorescent Probes: The benzoxazole core can act as a fluorophore, and the bromomethyl group can be used to attach moieties that can selectively bind to specific analytes or biological molecules. This could lead to the development of new fluorescent sensors for a variety of applications.

Organic Light-Emitting Diodes (OLEDs): Benzoxazole-containing materials have been investigated for their potential use in OLEDs. mdpi.com The ability to functionalize the 4-position of the benzoxazole ring allows for the fine-tuning of the electronic and photophysical properties of the molecule, which could lead to the development of more efficient and stable OLED materials.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be introduced into the benzoxazole scaffold makes these compounds candidates for NLO applications. The 2-methoxy group acts as an electron-donating group, and the introduction of electron-withdrawing groups via the bromomethyl handle could lead to molecules with large second-order NLO responses.

Molecular Switches: The reactivity of the bromomethyl group could be exploited to create molecular systems that can switch between different states with distinct optical or electronic properties in response to external stimuli.

Property/ApplicationCompound ClassReference
Fluorescent Properties2-phenylbenzoxazole derivatives mdpi.com
Optoelectronic ApplicationsBenzoxazole derivatives researchgate.net
OLEDsBenzoxazole-based architectures mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.